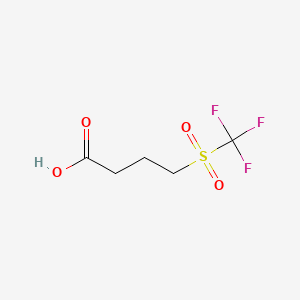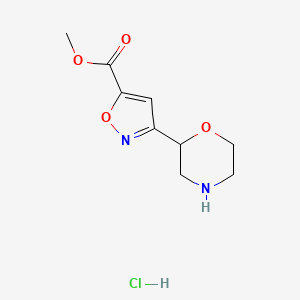
Methyl 3-(morpholin-2-yl)-1,2-oxazole-5-carboxylate hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-(morpholin-2-yl)-1,2-oxazole-5-carboxylate hydrochloride is a heterocyclic compound that features a morpholine ring fused with an oxazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(morpholin-2-yl)-1,2-oxazole-5-carboxylate hydrochloride typically involves the reaction of morpholine derivatives with oxazole precursors. One common method involves the cyclization of amino alcohols with α-haloacid chlorides, followed by reduction reactions . The reaction conditions often include the use of transition metal catalysts and specific solvents to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for efficiency and cost-effectiveness. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 3-(morpholin-2-yl)-1,2-oxazole-5-carboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, especially involving the morpholine ring.
Common Reagents and Conditions
Oxidation: m-CPBA in dichloromethane (DCM) at low temperatures.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Various nucleophiles in the presence of a base like potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
Methyl 3-(morpholin-2-yl)-1,2-oxazole-5-carboxylate hydrochloride has several scientific research applications:
Mecanismo De Acción
The mechanism of action of Methyl 3-(morpholin-2-yl)-1,2-oxazole-5-carboxylate hydrochloride involves its interaction with specific molecular targets. It may act by inhibiting certain enzymes or receptors, leading to changes in cellular processes . The exact pathways and targets can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
Morpholine derivatives: Compounds like 4-methoxyphenyl)-[2-methyl-1-(2-morpholin-4-ylethyl)indol-3-yl]methanone.
Oxazole derivatives: Various oxazole-based compounds used in medicinal chemistry.
Uniqueness
Methyl 3-(morpholin-2-yl)-1,2-oxazole-5-carboxylate hydrochloride is unique due to its combined morpholine and oxazole rings, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C9H13ClN2O4 |
|---|---|
Peso molecular |
248.66 g/mol |
Nombre IUPAC |
methyl 3-morpholin-2-yl-1,2-oxazole-5-carboxylate;hydrochloride |
InChI |
InChI=1S/C9H12N2O4.ClH/c1-13-9(12)7-4-6(11-15-7)8-5-10-2-3-14-8;/h4,8,10H,2-3,5H2,1H3;1H |
Clave InChI |
OGQYRVYZXFJBIB-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=CC(=NO1)C2CNCCO2.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


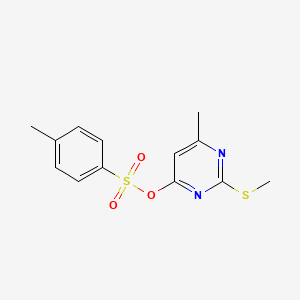
![3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)oxy]propanoic acid](/img/structure/B15300190.png)
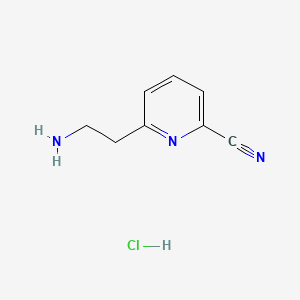
![Tert-butyl 1-(difluoromethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate](/img/structure/B15300206.png)
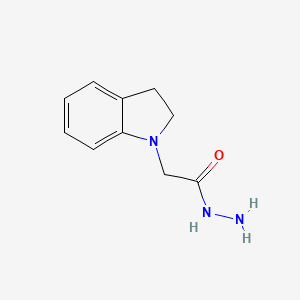


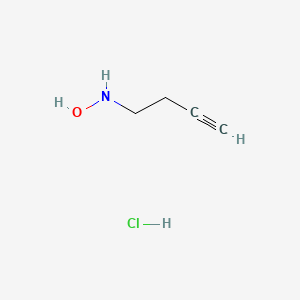
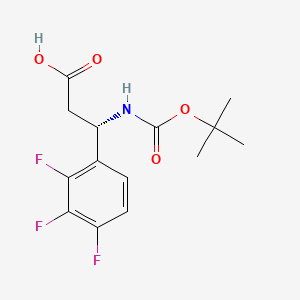
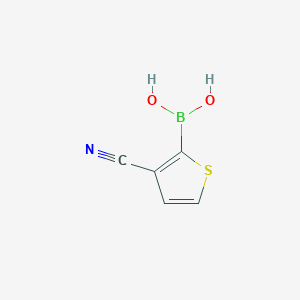
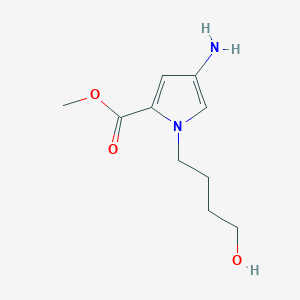
![tert-butyl N-{[1-(2-bromoethyl)cyclobutyl]methyl}carbamate](/img/structure/B15300250.png)
![3-Methyl-1-[3-(1-pyrrolidinyl)propyl]-1H-pyrazol-4-amine](/img/structure/B15300251.png)
